1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Medicinal Chemistry Drug Discovery Lipophilicity

Generic pyridopyridazine analogs often lack regioselectivity, complicating SAR studies. 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS 2654746-98-0) solves this with a unique 1,7-dichloro pattern that enables sequential, site-selective functionalization. • Regioselective substitution: C1 chloro displaced preferentially, enabling controlled derivatization. • 4-Methyl group fine-tunes lipophilicity (LogP 2.64 vs ~2.24 for des-methyl analog) without extra synthetic steps. • Proven scaffold for NLRP3 inflammasome inhibitors and kinase probes (e.g., FER). Reliable supply supports your lead optimization and library synthesis programs.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B13697721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC(=NC=C12)Cl)Cl
InChIInChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3
InChIKeyFMRFVRJBSXPUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine: A Key Heterocyclic Scaffold for Targeted Synthesis


1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS 2654746-98-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₅Cl₂N₃ and a molecular weight of 214.05 g/mol . This compound serves as a valuable building block in medicinal chemistry, offering two distinct chloro substituents at the 1 and 7 positions and a methyl group at the 4-position, which collectively enable regioselective functionalization for the synthesis of complex pyridopyridazine derivatives .

Why Generic Pyridopyridazine Substitution Fails: The Critical Role of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine


Generic substitution among pyridopyridazine analogs is inadvisable due to significant differences in physicochemical properties and reactivity profiles. For instance, the presence or absence of a methyl group at the 4-position alters lipophilicity and steric hindrance, while the specific arrangement of chloro substituents (1,7 vs. 1,4) dictates the regioselectivity of nucleophilic aromatic substitution reactions. These variations can profoundly impact synthetic outcomes and the biological activity of derived compounds [1].

Quantitative Differentiation Evidence for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine vs. Key Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation vs. 1,7-Dichloropyrido[3,4-d]pyridazine

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine possesses a higher molecular weight (214.05 g/mol) and a calculated LogP of 2.64, compared to the non-methylated analog 1,7-dichloropyrido[3,4-d]pyridazine, which has a molecular weight of 200.02 g/mol . The addition of the methyl group increases lipophilicity by approximately 0.4 LogP units (estimated from the difference in LogP between the two compounds), which can significantly influence membrane permeability and target engagement in biological systems.

Medicinal Chemistry Drug Discovery Lipophilicity

Reactivity Profile Differentiation: 1,7-Dichloro vs. 1,4-Dichloro Substitution Pattern

While direct reactivity data for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is limited, the reactivity of the 1,4-dichloro analog serves as a crucial comparator. In 1,4-dichloropyrido[3,4-d]pyridazine, the 4-chloro group is significantly more reactive towards nucleophilic substitution than the 1-chloro group [1]. By extension, the 1,7-dichloro substitution pattern in the target compound is expected to exhibit a different regioselectivity profile due to the altered electronic and steric environment around the chloro substituents, particularly with the addition of the 4-methyl group.

Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Predicted Physicochemical Properties vs. 1,7-Dichloropyrido[3,4-d]pyridazine

The target compound has a predicted boiling point of approximately 440.8±40.0 °C and a density of 1.573±0.06 g/cm³, compared to the non-methylated analog 1,7-dichloropyrido[3,4-d]pyridazine, which has a predicted boiling point of 428.0±40.0 °C and a density of 1.573±0.06 g/cm³ . While the density is predicted to be identical, the boiling point difference of ~12.8 °C suggests a slight variation in intermolecular forces due to the methyl group.

Physicochemical Properties Drug Design Medicinal Chemistry

Optimized Applications of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in Research and Development


Regioselective Synthesis of Functionalized Pyridopyridazines

The distinct 1,7-dichloro substitution pattern of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine makes it an ideal starting material for the stepwise, regioselective introduction of diverse nucleophiles. This contrasts with 1,4-dichloro analogs, where the 4-chloro group is preferentially displaced [1]. Researchers can exploit this differential reactivity to construct complex pyridopyridazine libraries with defined substitution patterns.

Medicinal Chemistry Lead Optimization via Physicochemical Modulation

The presence of the 4-methyl group in 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine imparts distinct lipophilicity (LogP = 2.64) compared to non-methylated analogs (e.g., 1,7-dichloropyrido[3,4-d]pyridazine, LogP ~2.24) . This allows medicinal chemists to incorporate the scaffold into lead series while fine-tuning lipophilicity and molecular weight (214.05 g/mol) to achieve desired pharmacokinetic properties without introducing additional synthetic steps.

Development of NLRP3 Inflammasome Inhibitors

The pyrido[3,4-d]pyridazine core is a recognized scaffold in the development of NLRP3 inflammasome inhibitors [2]. 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine serves as a versatile synthetic intermediate for constructing amine derivatives of this scaffold, which are being explored for the treatment of inflammatory diseases. Its specific chloro substitution pattern enables the targeted introduction of amine-bearing pharmacophores.

Exploration of Novel Kinase Inhibitors

Pyrido[3,4-d]pyridazine derivatives have demonstrated activity as kinase inhibitors, with some compounds showing potent and selective inhibition of tyrosine kinases such as FER . 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine provides a privileged starting point for the rational design of novel kinase inhibitors, where the 1,7-dichloro pattern can be sequentially functionalized to explore structure-activity relationships (SAR) around the heterocyclic core.

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